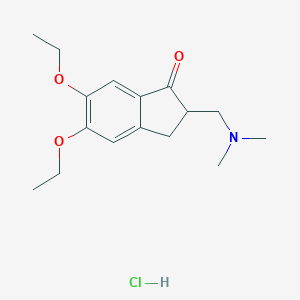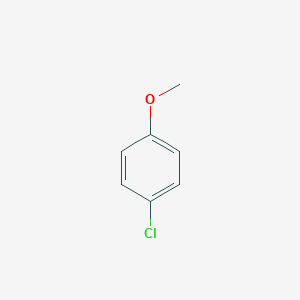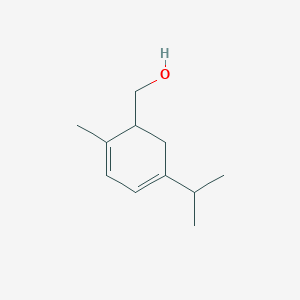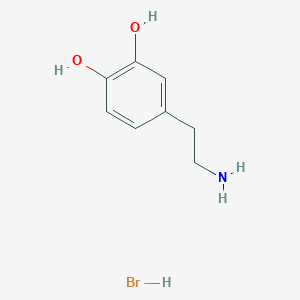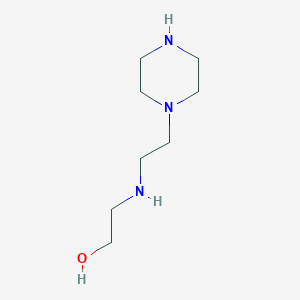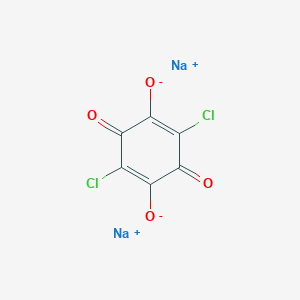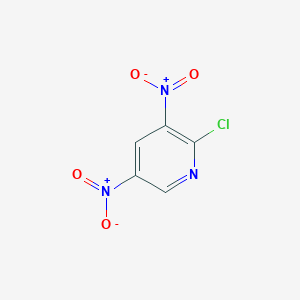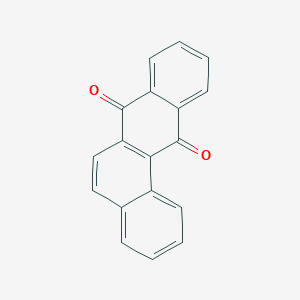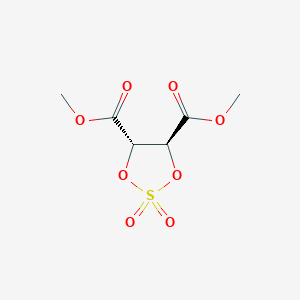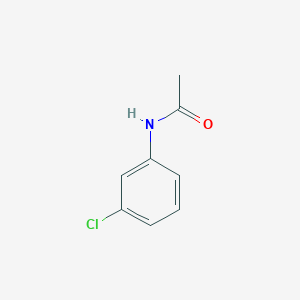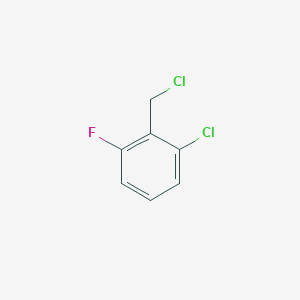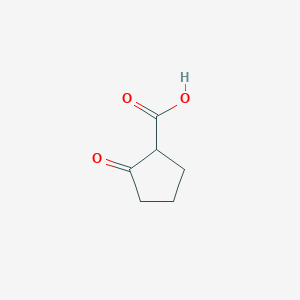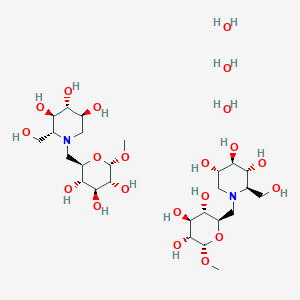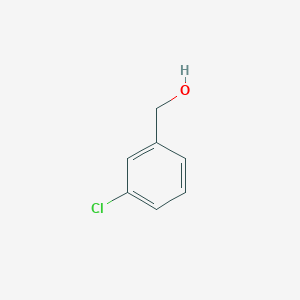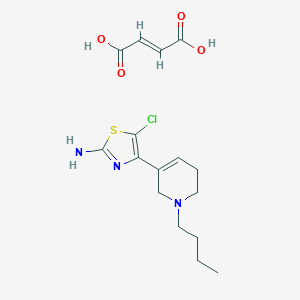
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as BTTA, is a chemical compound that has shown promising results in scientific research applications.
作用机制
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
生化和生理效应
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and reduction of amyloid-beta plaque formation in Alzheimer's disease models. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
未来方向
For 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate research include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease, as well as investigations into its potential toxicity and dosing in humans. Additionally, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's effects on other diseases and conditions could be explored, such as its potential as an anti-inflammatory agent in autoimmune diseases.
合成方法
The synthesis of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate involves the reaction between 5-chloro-4-aminothiazole and butyl-3-piperidinyl ketone in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic acid to form the 2-butenedioate salt form of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate.
科学研究应用
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models.
属性
CAS 编号 |
130093-10-6 |
|---|---|
产品名称 |
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate |
分子式 |
C16H22ClN3O4S |
分子量 |
387.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H18ClN3S.C4H4O4/c1-2-3-6-16-7-4-5-9(8-16)10-11(13)17-12(14)15-10;5-3(6)1-2-4(7)8/h5H,2-4,6-8H2,1H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
RUZXVZQFMHNYTB-WLHGVMLRSA-N |
手性 SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
同义词 |
5-chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20350 ORG-20350 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



